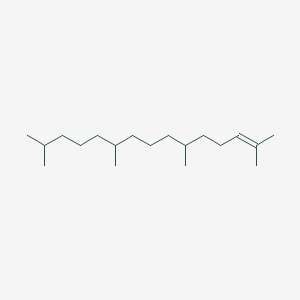
Phyt-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phyt-2-ene is an isoprenoid hydrocarbon with the molecular formula C20H40. It is a naturally occurring compound found in various biological systems, including plants and animals. This compound is part of the larger family of phytol derivatives and is known for its role in the biosynthesis of other important biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phyt-2-ene can be synthesized through the reductive desulfurization of E-phyt-2-ene-1-thiol. This process involves reacting E-phyt-2-ene-1-thiol with hydrogen sulfide in an aqueous solution at 50°C. The reaction mixture is then extracted with dichloromethane and chromatographed on a silica gel column to separate the alkenes from the organic sulfur compounds .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. The process includes distillation and chromatographic techniques to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Phyt-2-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phyt-2-en-1-ol and other oxygenated derivatives.
Reduction: The compound can be reduced to form phytane, a saturated hydrocarbon.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically use chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Phyt-2-en-1-ol, phyt-2-en-1-one.
Reduction: Phytane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Phyt-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various isoprenoid compounds.
Biology: Studied for its role in the biosynthesis of chlorophyll and other essential biomolecules.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phyt-2-ene involves its interaction with various molecular targets and pathways. In biological systems, this compound is involved in the biosynthesis of chlorophyll and other isoprenoid compounds. It acts as a precursor molecule, undergoing enzymatic transformations to form more complex biomolecules. The pathways involved include the mevalonate pathway and the methylerythritol phosphate pathway.
Comparaison Avec Des Composés Similaires
Phyt-2-ene is similar to other isoprenoid hydrocarbons such as phytane, phyt-1-ene, and neophytadiene. it is unique in its specific structure and reactivity:
Phytane: A saturated hydrocarbon derived from the reduction of this compound.
Phyt-1-ene: An isomer of this compound with a different position of the double bond.
Neophytadiene: A related isoprenoid with a different arrangement of double bonds.
This compound stands out due to its specific role in the biosynthesis of chlorophyll and its unique chemical reactivity.
Propriétés
Numéro CAS |
2140-83-2 |
|---|---|
Formule moléculaire |
C19H38 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
2,6,10,14-tetramethylpentadec-2-ene |
InChI |
InChI=1S/C19H38/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h10,17-19H,7-9,11-15H2,1-6H3 |
Clé InChI |
YJDOTLRMRJYGGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
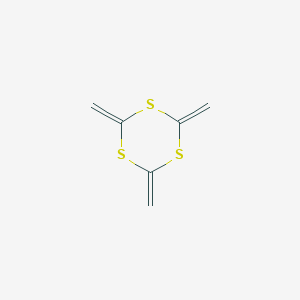

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
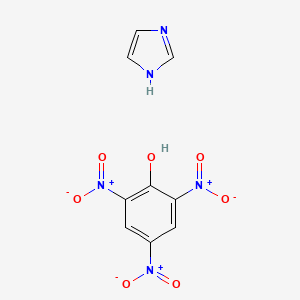
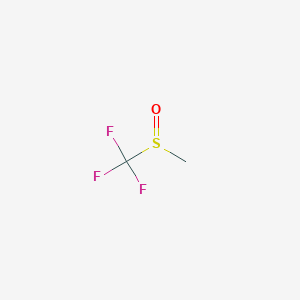
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
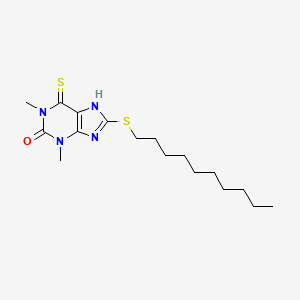
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
